4-(4-Cyclohexylphenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid
Description
4-(4-Cyclohexylphenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is a synthetic organic compound characterized by a 4-oxobutanoic acid backbone substituted with a cyclohexylphenyl group at the 4-position and a cyclohexylsulfanyl moiety at the 2-position.
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)-2-cyclohexylsulfanyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3S/c23-20(15-21(22(24)25)26-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h11-14,16,19,21H,1-10,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCXHBFXQPPRAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)SC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196250 | |
| Record name | 4-Cyclohexyl-α-(cyclohexylthio)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301193-82-8 | |
| Record name | 4-Cyclohexyl-α-(cyclohexylthio)-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301193-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexyl-α-(cyclohexylthio)-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The compound’s structure features a 4-oxobutanoic acid core substituted at position 2 with a cyclohexylsulfanyl group and at position 4 with a 4-cyclohexylphenyl group. Retrosynthetically, the molecule can be dissected into three key components:
- 4-Cyclohexylphenyl ketone : Serves as the aryl-carbonyl precursor.
- Cyclohexylsulfanyl nucleophile : Introduces the thioether moiety.
- Butanoic acid backbone : Provides the carboxylic acid and ketone functionalities.
Two primary routes emerge: (1) stepwise assembly via conjugate addition and oxidation, and (2) direct alkylation of preformed keto-acid intermediates.
Synthetic Methodologies
Conjugate Addition to α,β-Unsaturated Ketones
This method leverages Michael addition to install the cyclohexylsulfanyl group onto an α,β-unsaturated ketone intermediate.
Step 1: Synthesis of 4-(4-Cyclohexylphenyl)-3-buten-2-one
- Reaction : Friedel-Crafts acylation of 4-cyclohexylbenzene with acetyl chloride in the presence of AlCl₃ yields 4-cyclohexylacetophenone. Subsequent aldol condensation with formaldehyde generates the α,β-unsaturated ketone.
- Conditions :
- Solvent: Dichloromethane, 0–5°C (Friedel-Crafts).
- Base: NaOH, ethanol, reflux (aldol step).
- Yield : ~65–70% (combined steps).
Step 2: Thiol-Michael Addition
- Reaction : Cyclohexylthiol undergoes conjugate addition to the α,β-unsaturated ketone.
$$
\text{4-(4-Cyclohexylphenyl)-3-buten-2-one} + \text{Cyclohexyl-SH} \xrightarrow{\text{Base}} \text{4-(4-Cyclohexylphenyl)-2-(cyclohexylsulfanyl)-butan-2-one}
$$ - Conditions :
- Base: Triethylamine or DBU, THF, room temperature.
- Reaction time: 12–24 hours.
- Yield : ~80–85%.
Step 3: Oxidation to Carboxylic Acid
- Reaction : The ketone at position 4 is retained, while the terminal methyl group is oxidized to a carboxylic acid.
$$
\text{4-(4-Cyclohexylphenyl)-2-(cyclohexylsulfanyl)-butan-2-one} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{Target Compound}
$$ - Conditions :
- Oxidizing agent: KMnO₄ in acidic aqueous solution.
- Temperature: 60–70°C, 6 hours.
- Yield : ~50–60%.
Table 1 : Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 60 | 55 |
| CrO₃ | Acetone | 25 | 30 |
| Jones Reagent | Acetone/H₂O | 0 | 40 |
Alkylation of Preformed Keto-Acid Intermediates
This route focuses on introducing the cyclohexylsulfanyl group via nucleophilic displacement of a halogenated precursor.
Step 1: Synthesis of 4-(4-Cyclohexylphenyl)-4-oxo-2-bromobutanoic Acid
- Reaction : Bromination of the α-position of 4-(4-cyclohexylphenyl)-4-oxobutanoic acid using N-bromosuccinimide (NBS).
$$
\text{4-(4-Cyclohexylphenyl)-4-oxobutanoic acid} + \text{NBS} \xrightarrow{\text{AIBN}} \text{2-Bromo derivative}
$$ - Conditions :
- Radical initiator: AIBN, CCl₄, reflux.
- Reaction time: 4 hours.
- Yield : ~70%.
Step 2: Nucleophilic Substitution with Cyclohexylthiol
Comparative Analysis of Methods
Table 2 : Advantages and Limitations of Each Route
| Method | Advantages | Limitations |
|---|---|---|
| Conjugate Addition | High thiol addition yield (~85%) | Low oxidation efficiency (~55%) |
| Alkylation | Avoids oxidation step | Requires bromination (toxic reagents) |
Scalability and Industrial Relevance
- Conjugate Addition Route : Suitable for large-scale production due to straightforward steps, though the oxidation bottleneck necessitates optimized conditions (e.g., flow chemistry for safer KMnO₄ handling).
- Alkylation Route : Limited by bromide handling and waste generation, making it less environmentally favorable.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexylphenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl or cyclohexyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(4-Cyclohexylphenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid exhibit promising anticancer activities. Research has shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and lung cancer models .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory drugs. The cyclohexyl groups in its structure may contribute to its ability to modulate inflammatory pathways effectively .
Polymer Synthesis
In materials science, 4-(4-Cyclohexylphenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is being explored as a building block for synthesizing novel polymers. Its functional groups allow for easy modification and incorporation into polymer matrices, leading to materials with enhanced mechanical and thermal properties. Research indicates that polymers derived from this compound exhibit improved toughness and elasticity compared to traditional polymers .
Photonic Applications
The compound's unique optical properties make it suitable for applications in photonics. It has been investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit light when subjected to an electric field. Studies have shown that incorporating this compound into device architectures can enhance light emission efficiency and stability .
Synthesis of Novel Compounds
In organic synthesis, 4-(4-Cyclohexylphenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid serves as a versatile intermediate for synthesizing various bioactive molecules. Its unique structure allows chemists to utilize it in multi-step reactions to create more complex compounds with potential therapeutic applications. For example, it can be used as a precursor in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylphenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 4-oxobutanoic acid derivatives, where variations in aryl and sulfanyl/amino substituents significantly influence physicochemical and biological properties. Key comparisons include:
*Estimated based on structural similarity to compound (371.30 g/mol) with cyclohexylphenyl replacing bromophenyl.
Key Observations:
- Lipophilicity : The target compound’s cyclohexyl groups enhance membrane permeability but may reduce aqueous solubility compared to carboxymethylsulfanyl derivatives .
- Biological Activity : Chlorophenylsulfanyl analogs exhibit apoptosis-regulating activity (Ki values in µM range), suggesting the target compound’s cyclohexylsulfanyl group could modulate potency .
- Synthetic Routes : Michael addition is common for sulfanyl derivatives (e.g., carboxymethylsulfanyl), while Friedel-Crafts acylation is used for aryl ketone formation .
Physicochemical Properties
- Solubility : Carboxymethylsulfanyl derivatives () are more polar due to the carboxylic acid and sulfanyl groups, whereas cyclohexyl substituents increase logP values, favoring lipid bilayer penetration .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 4-(4-cyclohexylphenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step pathways, such as:
Knoevenagel condensation between a cyclohexyl-substituted benzaldehyde derivative and a ketone/ester precursor to form the α,β-unsaturated ketone intermediate .
Thiol-ene click chemistry or nucleophilic substitution to introduce the cyclohexylsulfanyl group .
Hydrolysis of ester intermediates to yield the carboxylic acid moiety .
- Optimization steps include adjusting solvent polarity (e.g., DMF for improved solubility), temperature control (40–80°C for thiol addition), and catalytic systems (e.g., DBU for base-mediated reactions) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodology :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclohexyl group conformations .
- HPLC-MS for purity assessment, using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography to resolve stereochemical ambiguities, particularly for the sulfanyl group orientation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Follow GHS Category 2 guidelines: Use PPE (nitrile gloves, safety goggles), ensure fume hood ventilation, and avoid dust generation .
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on the compound’s sulfanyl group conformation be resolved?
- Methodology :
- Perform dynamic NMR studies to analyze rotational barriers of the cyclohexylsulfanyl moiety in solution .
- Compare with DFT calculations (e.g., B3LYP/6-31G* basis set) to model ground-state conformations .
- Validate using synchrotron X-ray diffraction for high-resolution crystal structures .
Q. What strategies are effective in improving the compound’s bioavailability for in vivo studies?
- Methodology :
- Prodrug derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance membrane permeability .
- Nanoparticle encapsulation using PLGA polymers to improve solubility and controlled release .
Q. How can the compound’s enzyme inhibition potency be quantitatively assessed against targets like COX or Kynurenine-3-hydroxylase?
- Methodology :
- Fluorescence-based assays : Measure IC₅₀ values using recombinant enzymes and substrate analogs (e.g., L-kynurenine for Kynurenine-3-hydroxylase) .
- Isothermal titration calorimetry (ITC) to determine binding thermodynamics .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., molar ratios, stirring rates) .
- Use continuous flow reactors for precise control of residence time and temperature .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodology :
- Standardize assay conditions (e.g., cell lines, incubation times) using protocols like Mosmann’s MTT assay .
- Validate results with orthogonal methods (e.g., Western blotting for target protein expression vs. colorimetric assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
